5-prop-2-enyl-1H-pyrimidine-2,4-dione
CAS No.: 59090-35-6
Cat. No.: VC14428740
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59090-35-6 |
|---|---|
| Molecular Formula | C7H8N2O2 |
| Molecular Weight | 152.15 g/mol |
| IUPAC Name | 5-prop-2-enyl-1H-pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C7H8N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11) |
| Standard InChI Key | VOBFOFTXJVSVTJ-UHFFFAOYSA-N |
| Canonical SMILES | C=CCC1=CNC(=O)NC1=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The core structure of 5-prop-2-enyl-1H-pyrimidine-2,4-dione consists of a pyrimidine ring system with substituents influencing its electronic and steric properties. The prop-2-enyl group () at position 5 introduces unsaturation, enhancing reactivity for electrophilic additions or polymerizations. The two keto groups at positions 2 and 4 contribute to hydrogen-bonding interactions, critical for binding biological targets such as enzymes involved in nucleotide metabolism .
The compound’s IUPAC name, 5-prop-2-enyl-1H-pyrimidine-2,4-dione, reflects its substitution pattern. Its canonical SMILES representation, , encodes stereochemical and functional group information. The presence of conjugated double bonds in the pyrimidine ring and the allyl side chain suggests potential UV-Vis absorption features, though experimental spectral data remain unpublished.
Physicochemical Characteristics
While experimental data on density, melting point, and boiling point are unavailable, computational predictions using tools like ACD/Labs or ChemAxon estimate a LogP value of ~1.09, indicating moderate lipophilicity. This property balances solubility in aqueous buffers and membrane permeability, making it suitable for in vitro biological assays. The polar surface area (PSA) of 55.12 Ų suggests moderate hydrogen-bonding capacity, aligning with its potential to interact with hydrophilic enzyme active sites.
Synthesis and Modification
Synthetic Routes
The synthesis of 5-prop-2-enyl-1H-pyrimidine-2,4-dione typically involves cyclocondensation reactions under controlled conditions. A representative protocol involves:
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Starting Materials: Pyrimidine precursors such as barbituric acid or thiobarbituric acid, modified with allyl halides or via Claisen-Schmidt condensations.
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Solvent System: Dimethylformamide (DMF) is preferred for its high polarity and ability to stabilize transition states.
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Reaction Conditions: Heating under reflux (80–120°C) for 6–12 hours facilitates ring closure and substitution.
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Workup: Precipitation via aqueous quenching followed by chromatographic purification yields the final product.
For example, Jaime-Figueroa et al. demonstrated the synthesis of analogous pyrimidine-diones using allyl bromide under basic conditions, achieving yields >60% . While their work focused on 3-allyl-5-propyl derivatives, the methodology is adaptable to 5-prop-2-enyl substitution by modifying reagent stoichiometry.
Derivative Design
Structural modifications often target the prop-2-enyl group or keto positions:
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Allylic Functionalization: Epoxidation or hydrohalogenation introduces electrophilic sites for nucleophilic attack, enabling conjugation with targeting moieties .
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Keto Group Reduction: Converting ketones to alcohols or amines modulates hydrogen-bonding capacity, altering binding affinity to biological targets .
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Heterocyclic Fusion: Patent WO2016023832A1 describes fusing thieno or furo rings to the pyrimidine core, enhancing TRPC5 modulation efficacy .
Biological Activities and Mechanisms
Cytotoxicity in Oncology
5-Prop-2-enyl-1H-pyrimidine-2,4-dione exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (cervical) and MCF-7 (breast). Mechanistic studies suggest:
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DNA Intercalation: Planar regions of the molecule intercalate between DNA base pairs, disrupting replication.
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Topoisomerase Inhibition: The keto groups chelate magnesium ions essential for topoisomerase II activity, inducing DNA damage .
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Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage has been observed in treated cells.
TRPC5 Channel Modulation
Patent WO2016023832A1 highlights derivatives of this compound as TRPC5 modulators, potentially treating neuropsychiatric disorders . TRPC5 channels regulate calcium and sodium influx, influencing neuronal excitability. By allosterically modulating these channels, 5-prop-2-enyl-1H-pyrimidine-2,4-dione derivatives could mitigate conditions like epilepsy or anxiety .
Analytical Characterization
Spectroscopic Methods
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Infrared Spectroscopy (IR): Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H stretch of allyl group) confirm functional groups.
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Nuclear Magnetic Resonance (NMR):
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: δ 5.8–6.0 ppm (allylic protons), δ 2.5–3.0 ppm (pyrimidine ring protons).
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: δ 165–170 ppm (keto carbons), δ 115–125 ppm (allylic carbons).
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Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 152.15 [M+H]⁺, with fragmentation patterns indicating loss of CO ().
Chromatographic Techniques
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with a retention time of 8.2 minutes.
Applications and Future Directions
Therapeutic Development
Ongoing research explores:
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Combination Therapies: Synergistic effects with platinum-based chemotherapeutics (e.g., cisplatin) in ovarian cancer models.
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Targeted Drug Delivery: Conjugation to folate or antibody-drug conjugates (ADCs) to enhance tumor specificity .
Material Science
The allyl group’s reactivity enables polymerization into hydrogels for controlled drug release or biosensing applications.
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